molecular formula C14H20N2 B185015 1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine CAS No. 187221-31-4

1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine

Cat. No. B185015
CAS RN: 187221-31-4
M. Wt: 216.32 g/mol
InChI Key: DLLBLNFCUXJHHV-UHFFFAOYSA-N
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Description

“1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine” is an organic compound with the CAS Number: 187221-31-4 and Linear Formula: C14H20N2 . It has a molecular weight of 216.33 . The compound is stored in a dark place, sealed in dry, at 2-8°C .


Synthesis Analysis

The synthesis of similar compounds like piperazines often involves cyclization of 1,2-diamine derivatives with sulfonium salts . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .


Molecular Structure Analysis

The InChI Code of the compound is 1S/C14H20N2/c1-2-6-13-12(4-1)5-3-7-14(13)16-10-8-15-9-11-16/h1-2,4,6,14-15H,3,5,7-11H2 .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature .

Scientific Research Applications

1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine has been used in a variety of scientific research applications, including the synthesis of novel compounds, structural elucidation, and pharmacological studies. It has been used in the synthesis of novel compounds, such as this compound-based analogs of the anticonvulsant drug phenytoin, as well as in the synthesis of novel compounds related to the antifungal drug fluconazole. It has also been used in structural elucidation studies, such as the determination of the crystal structure of this compound. Finally, it has been used in pharmacological studies, such as the evaluation of the pharmacological activity of this compound-based analogs of the anticonvulsant drug phenytoin.

Advantages and Limitations for Lab Experiments

1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine has a number of advantages and limitations for laboratory experiments. One of the main advantages of this compound is that it can be synthesized in a variety of ways, including a multi-step synthesis, microwave-assisted synthesis, and a one-pot synthesis. Another advantage is that it has a wide range of applications in research and development, including synthesis, structural elucidation, and pharmacological studies. However, there are also some limitations to using this compound in laboratory experiments, such as its relatively low solubility in water, as well as its relatively low stability in the presence of light.

Future Directions

1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine has a wide range of potential future directions, including further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. It could also be used in the synthesis of novel compounds related to existing drugs, such as anticonvulsants and antifungals. Additionally, it could be used in the development of new drug delivery systems, such as nanoparticles and liposomes. Finally, it could be used in the development of new imaging agents, such as fluorescent probes, for use in biomedical research.

Synthesis Methods

1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine can be synthesized through several different methods, including a multi-step synthesis, microwave-assisted synthesis, and a one-pot synthesis. The multi-step synthesis involves the reaction of 1,2,3,4-tetrahydronaphthalene-1-yl chloride with piperazine in the presence of a base, such as potassium carbonate, to form this compound. The microwave-assisted synthesis involves the reaction of 1,2,3,4-tetrahydronaphthalene-1-yl bromide with piperazine in the presence of a microwave-activated catalyst, such as copper chloride. The one-pot synthesis involves the reaction of 1,2,3,4-tetrahydronaphthalene-1-yl chloride with piperazine in the presence of a base and a catalyst, such as potassium carbonate and copper chloride.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319 . Precautionary statements include P501-P270-P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313-P301+P312+P330 .

properties

IUPAC Name

1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-2-6-13-12(4-1)5-3-7-14(13)16-10-8-15-9-11-16/h1-2,4,6,14-15H,3,5,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLBLNFCUXJHHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10573179
Record name 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

187221-31-4
Record name 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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